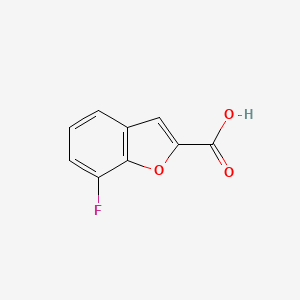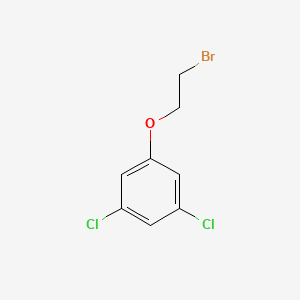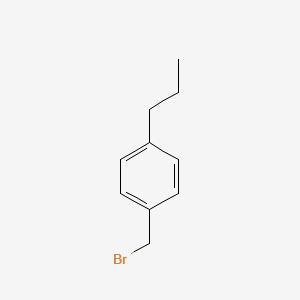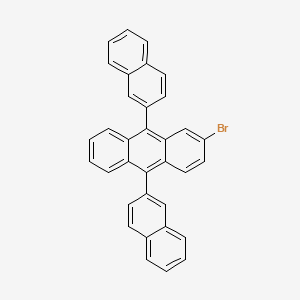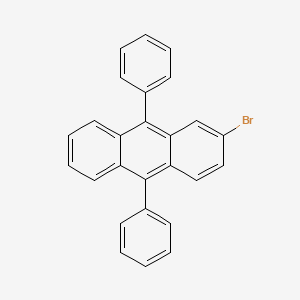
1-(Bromomethyl)-2-chloro-4-methoxybenzene
描述
The compound "1-(Bromomethyl)-2-chloro-4-methoxybenzene" is a halogenated aromatic compound that features a bromomethyl group, a chloro group, and a methoxy group attached to a benzene ring. This type of compound is part of a broader class of organohalogens, which are organic compounds that include at least one halogen atom (such as bromine or chlorine) attached to a carbon atom. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of halogenated methoxybenzenes, such as "1-(Bromomethyl)-2-chloro-4-methoxybenzene," can be approached through different synthetic routes. For instance, a modified Gilch route has been used to synthesize related compounds, where the use of a bis(bromomethyl) monomer was found to give higher yields and better molecular weights compared to a bis(chloromethyl) monomer . Additionally, the synthesis of similar bromomethylated compounds has been achieved through diazotization and bromination reactions, as well as radical bromination using bromine or N-bromosuccinimide (NBS) . These methods could potentially be adapted for the synthesis of "1-(Bromomethyl)-2-chloro-4-methoxybenzene."
Molecular Structure Analysis
The molecular structure of halogenated methoxybenzenes can be complex and varies depending on the substituents and their positions on the benzene ring. X-ray diffraction studies have been used to determine the crystal structures of related compounds, revealing different conformations and packing arrangements in the solid state . For example, solvates of a bis(bromomethyl) compound exhibited different crystalline environments and conformations, with a preference for the anti arrangement of the bromomethyl groups . Such structural analyses are crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
Halogenated methoxybenzenes can participate in various chemical reactions due to the presence of reactive halogen atoms. For example, carbenes formed from halogenated compounds have been shown to add to electron-poor alkenes to form cyclopropanes and react with alcohols to produce alkyl formates . The reactivity of these compounds can be influenced by the nature of the halogen substituents and the presence of other functional groups, such as methoxy groups, which can affect the electron density of the aromatic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(Bromomethyl)-2-chloro-4-methoxybenzene" would be influenced by its molecular structure. The presence of halogen atoms would likely increase the compound's density and boiling point compared to non-halogenated analogs. The methoxy group could contribute to the compound's solubility in organic solvents. Additionally, the polar nature of the halogen atoms could affect the compound's dipole moment and intermolecular interactions. The compound's reactivity would also be influenced by the presence of the bromomethyl group, which could undergo further chemical transformations, such as nucleophilic substitution reactions.
作用机制
The mechanism of action of 1-(Bromomethyl)-2-chloro-4-methoxybenzene is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways. It has been observed that 1-(Bromomethyl)-2-chloro-4-methoxybenzene inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
安全和危害
The safety data sheet for a similar compound, 1-Bromobutane, indicates that it is classified as a flammable liquid (Category 2), and it may cause skin irritation, respiratory irritation, and is suspected of causing cancer . It may also damage fertility or the unborn child, and may cause damage to organs (Liver) through prolonged or repeated exposure if inhaled .
属性
IUPAC Name |
1-(bromomethyl)-2-chloro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOYCWAQKOLSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624850 | |
| Record name | 1-(Bromomethyl)-2-chloro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-chloro-4-methoxybenzene | |
CAS RN |
54788-17-9 | |
| Record name | 1-(Bromomethyl)-2-chloro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54788-17-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)
![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)
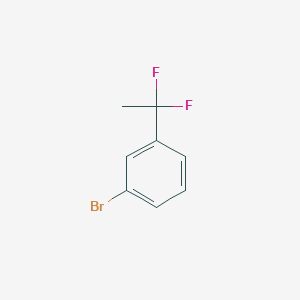
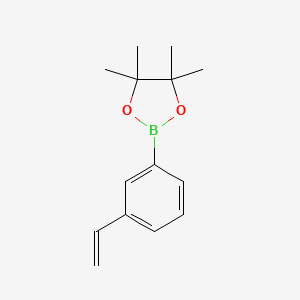
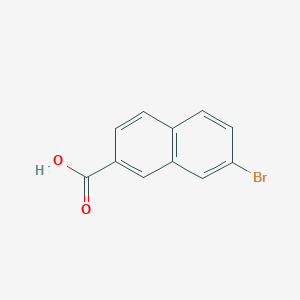
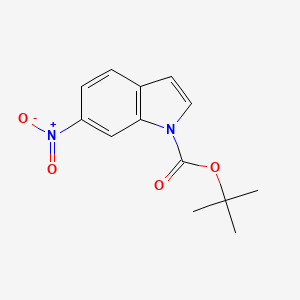
![1-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B1290067.png)
